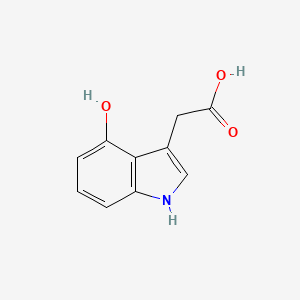

2-(4-hydroxy-1H-indol-3-yl)acetic Acid

Übersicht

Beschreibung

4-Hydroxyindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormoneIt is a metabolite of psilocybin and psilocin, compounds found in certain mushrooms .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is known to be a product of the metabolism of serotonin . This suggests that this compound may be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19118300 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition may affect the stability of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyindole-3-acetic acid can be synthesized through several methods. One common approach involves the microbiological transformation of indole-3-acetic acid. This process typically involves the use of specific microorganisms that can hydroxylate indole-3-acetic acid at the 4-position . Another method involves chemical synthesis, where indole derivatives are subjected to hydroxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of 4-Hydroxyindole-3-acetic acid often relies on biocatalytic processes. These processes utilize microbial cell factories to convert indole-3-acetic acid into its hydroxylated form. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxyindol-3-essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung für verschiedene Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um 4-Hydroxyindol-3-essigsäure zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.

Substitution: Halogenierungs- und Alkylierungsreaktionen können mit Reagenzien wie Brom oder Alkylhalogeniden durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indolderivate, die Anwendungen in der Pharmaindustrie und anderen Industrien haben .

Wissenschaftliche Forschungsanwendungen

4-Hydroxyindol-3-essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxyindol-3-essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Agonist an mehreren Serotoninrezeptoren, darunter 5-HT2A- und 5-HT2C-Rezeptoren. Diese Interaktion ist entscheidend für seine psychoaktiven Wirkungen und seine potenziellen therapeutischen Anwendungen . Die Fähigkeit der Verbindung, Serotoninwege zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Hirnerkrankungen .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyindol-3-essigsäure ähnelt anderen Indolderivaten wie:

Indol-3-essigsäure: Ein Pflanzenhormon, das an der Wachstumsregulation beteiligt ist.

4-Chlorindol-3-essigsäure: Ein weiteres Derivat mit herbiziden Eigenschaften.

Psilocin: Eine psychoaktive Verbindung, die in bestimmten Pilzen vorkommt.

Einzigartigkeit: Was 4-Hydroxyindol-3-essigsäure auszeichnet, ist seine spezifische Hydroxylierung an der 4-Position, die einzigartige chemische und biologische Eigenschaften verleiht. Diese Modifikation verstärkt seine Interaktion mit bestimmten Rezeptoren und Enzymen, was sie sowohl für die Forschung als auch für industrielle Anwendungen wertvoll macht .

Biologische Aktivität

2-(4-hydroxy-1H-indol-3-yl)acetic acid, also known as 4-hydroxyindole-3-acetic acid (HIAA), is an indole derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications across various fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. This article reviews the biological activity of HIAA, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of approximately 191.18 g/mol. The compound features an indole ring system substituted with a hydroxyl group at the 4-position and an acetic acid functional group at the 2-position. This unique structural arrangement contributes to its diverse biological activities.

The biological activity of HIAA is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : HIAA can bind to specific receptors, modulating their activity and leading to diverse biological effects such as inhibition of enzymes involved in disease processes or activation of receptors that promote beneficial cellular responses.

- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, which may contribute to its anticancer and anti-inflammatory properties .

Anticancer Activity

HIAA has been shown to possess promising anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, including colon and lung carcinomas. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that HIAA has significant cytotoxic effects against human cancer cell lines such as HT-29 (colon carcinoma) and H460 (lung carcinoma), with IC50 values indicating moderate to high efficacy .

Antimicrobial Properties

Research suggests that HIAA may exhibit antimicrobial activity:

- Antibacterial and Antifungal Activity : Preliminary studies have indicated that HIAA possesses antibacterial properties against certain strains of bacteria, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

The compound also shows potential in reducing inflammation:

- Inhibition of Lipoxygenases : HIAA has been reported to inhibit lipoxygenase enzymes, which are involved in inflammatory responses. This suggests its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HIAA, it is beneficial to compare it with other indole derivatives:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Indole-3-acetic acid | A natural auxin involved in plant growth | Primarily known for its role in plant physiology |

| 5-Hydroxyindole | Contains a hydroxyl group at the 5-position | Exhibits different biological activities |

| Indole-2-carboxylic acid | Another indole derivative | Distinct biological activities compared to HIAA |

HIAA's specific substitution pattern imparts distinct chemical reactivity and biological activity compared to these similar compounds, particularly in terms of its anticancer and anti-inflammatory properties.

Case Studies

Several case studies have explored the therapeutic potential of HIAA:

- Antitumor Activity : A study demonstrated that HIAA derivatives showed marked activity against solid tumors in preclinical models, highlighting their potential as anticancer agents .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of HIAA against various pathogens, establishing a basis for its use in treating infections.

Eigenschaften

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSTOCJEXIQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427653 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-08-5 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.